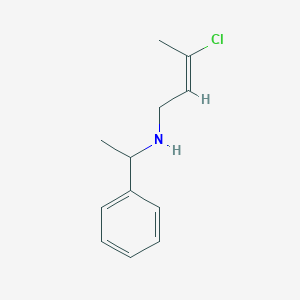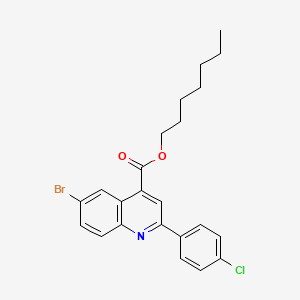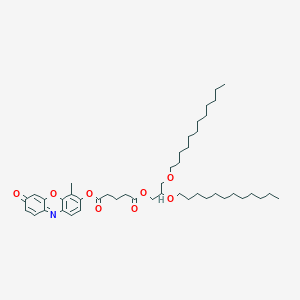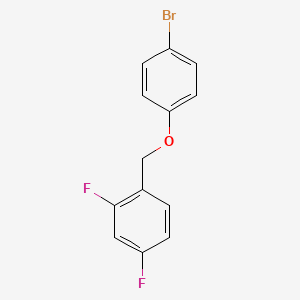
(3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine is an organic compound that features a chloro-substituted butenyl group attached to a phenyl-ethyl amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine typically involves the reaction of (3-chloro-but-2-enyl) chloride with (1-phenyl-ethyl)-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of butenyl-phenyl-ethyl-amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as hydroxide, alkoxide, or amine groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide, potassium carbonate, or amines are employed under basic conditions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of butenyl-phenyl-ethyl-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be used in biochemical studies to investigate the effects of chloro-substituted amines on biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic reactions, while the amine group can act as a nucleophile, facilitating various biochemical interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Similar Compounds:
- (3-Chloro-but-2-enyl)-malonic acid diethyl ester
- Bis-(3-chloro-but-2-enyl)-aminehydrochloride
- (3-Chloro-but-2-enyl)-succinic acid dibutyl ester
Uniqueness: this compound is unique due to its specific structural features, such as the combination of a chloro-substituted butenyl group with a phenyl-ethyl amine. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C12H16ClN |
|---|---|
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine |
InChI |
InChI=1S/C12H16ClN/c1-10(13)8-9-14-11(2)12-6-4-3-5-7-12/h3-8,11,14H,9H2,1-2H3/b10-8+ |
Clé InChI |
KLLJRHWVXBUIJY-CSKARUKUSA-N |
SMILES isomérique |
CC(C1=CC=CC=C1)NC/C=C(\C)/Cl |
SMILES canonique |
CC(C1=CC=CC=C1)NCC=C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR](/img/structure/B12049657.png)
![methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate](/img/structure/B12049658.png)
![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12049665.png)
![(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12049666.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049667.png)

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12049685.png)
![[Ala1,3,11,15]-Endothelin 1](/img/structure/B12049688.png)
![(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B12049705.png)

![[3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12049715.png)



